1-(But-3-en-1-yl)pyrrolidine
Overview
Description
1-(But-3-en-1-yl)pyrrolidine is an organic compound featuring a five-membered nitrogen-containing ring, known as pyrrolidine, substituted with a but-3-en-1-yl group. This compound is part of the pyrrolidine family, which is widely recognized for its significance in medicinal chemistry and organic synthesis. Pyrrolidine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
- Pyrrolidine derivatives serve as versatile scaffolds in drug research and development. They are employed as intermediates for potential new drug candidates .
- Specific targets can vary, but some pyrrolidine derivatives exhibit activities such as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant effects. Others inhibit enzymes like cholinesterase and carbonic anhydrase .
- Altering the coordinating groups of these ligands can enhance their specific activities, including antiproliferative effects .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
1-(But-3-en-1-yl)pyrrolidine plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound can act as a ligand, binding to specific enzymes and altering their activity. For instance, it has been observed to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting Akt, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with PARP involves binding to the enzyme’s catalytic domain, preventing the enzyme from repairing DNA damage . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of PARP activity, leading to prolonged effects on cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and other adverse reactions . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s efficacy and safety, making it important to study its metabolism in detail.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . For example, it has been observed to localize in the nucleus, where it can interact with nuclear enzymes and affect gene expression . Understanding the transport and distribution of this compound is essential for predicting its behavior in biological systems.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound has been found to localize in the nucleus, cytoplasm, and other cellular compartments . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of this compound can determine its interactions with different biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the but-3-en-1-yl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or its derivatives. For this compound, the process may involve the use of specific catalysts and reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow reactor, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and transition metal oxides.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides are frequently used reagents for substitution reactions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
1-(But-3-en-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
1-(But-3-en-1-yl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the but-3-en-1-yl substituent.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidine-2,5-dione: A derivative with two carbonyl groups at positions 2 and 5 of the pyrrolidine ring.
Uniqueness: this compound is unique due to the presence of the but-3-en-1-yl group, which can impart distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
1-but-3-enylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h2H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQITQNYKZCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290703 | |
Record name | 1-(but-3-en-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7255-63-2 | |
Record name | NSC70445 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(but-3-en-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-BUTENYL)PYRROLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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